molecular formula C5H9NO4 B188832 N-Acetyl-d-serine CAS No. 152612-69-6

N-Acetyl-d-serine

Cat. No.: B188832
CAS No.: 152612-69-6
M. Wt: 147.13 g/mol
InChI Key: JJIHLJJYMXLCOY-SCSAIBSYSA-N
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Description

®-2-acetamido-3-hydroxypropanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes It is known for its structural similarity to serine and threonine, which are essential amino acids

Biochemical Analysis

Biochemical Properties

N-Acetyl-d-serine participates in biochemical reactions by interacting with enzymes, proteins, and other biomolecules . For instance, it is involved in the sulfur assimilation pathway, where it interacts with serine acetyltransferase . This enzyme catalyzes the formation of O-acetyl-serine from L-serine and acetyl-CoA, leading to the synthesis of cysteine .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, in the slime mold Dictyostelium discoideum, D-serine (a related compound) has been found to regulate cAMP signaling during the organism’s development .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In mammals, D-serine is synthesized by serine racemase and degraded by D-amino acid oxidase . It acts as an endogenous ligand for N-methyl-D-aspartate (NMDA) and δ2 glutamate receptors, playing crucial roles in brain functions such as learning and memory .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Chronic elevation of D-serine, for example, has been shown to reduce proneness towards depression-related behavior

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . As mentioned earlier, it plays a role in the sulfur assimilation pathway, interacting with serine acetyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-acetamido-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-serine.

    Acetylation: The hydroxyl group of ®-serine is acetylated using acetic anhydride in the presence of a base like pyridine.

    Hydrolysis: The acetylated product is then hydrolyzed under acidic conditions to yield ®-2-acetamido-3-hydroxypropanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-2-acetamido-3-hydroxypropanoic acid may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as acylases and hydrolases are employed to catalyze specific reactions, providing a more environmentally friendly and efficient production process.

Chemical Reactions Analysis

Types of Reactions

®-2-acetamido-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of keto or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

®-2-acetamido-3-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Industry: Used in the production of biodegradable polymers and other environmentally friendly materials.

Comparison with Similar Compounds

Similar Compounds

    Serine: An essential amino acid with a similar structure but lacks the acetyl group.

    Threonine: Another essential amino acid with a similar structure but has an additional methyl group.

Uniqueness

®-2-acetamido-3-hydroxypropanoic acid is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to serine and threonine. This modification allows it to participate in unique biochemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-acetamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHLJJYMXLCOY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316393
Record name N-Acetyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152612-69-6
Record name N-Acetyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152612-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, N-acetyl
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